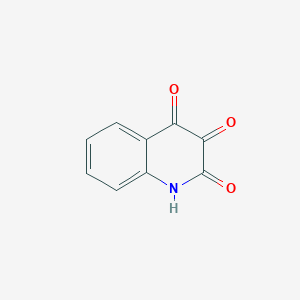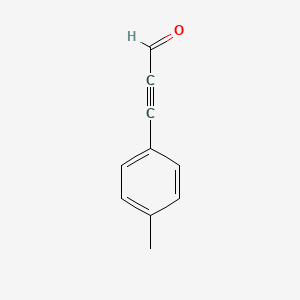
3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid
Descripción general
Descripción
3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid is an organic compound with a complex structure that includes a chlorophenyl group, an oxazole ring, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the chlorophenyl and propanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The chlorophenyl group can be introduced via electrophilic aromatic substitution, and the propanoic acid moiety can be added through esterification followed by hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve multiple purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring and chlorophenyl group can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the oxazole ring.
4-Chlorocinnamic acid: Contains a chlorophenyl group but has a different backbone.
4-Chlorophenylacetic acid: Similar chlorophenyl group but different side chain.
Uniqueness
3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
89150-09-4 |
|---|---|
Fórmula molecular |
C13H12ClNO3 |
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
3-[4-(4-chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO3/c1-8-15-13(9-2-4-10(14)5-3-9)11(18-8)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,16,17) |
Clave InChI |
ALVAZNQNOCUYIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B8747925.png)






![1,8-Naphthyridin-4-amine, 7-[3-(trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B8747982.png)


![N-[4-(2-oxoethyl)cyclohexyl]acetamide](/img/structure/B8747993.png)
![(3R,3aR)-rel-2-acetyl-3,3a,4,5-tetrahydro-3-(4-methoxyphenyl)-8-methoxy-2H-benz[g]indazole](/img/structure/B8748003.png)
